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Compound of Interest

Compound Name: Antitumor agent-86

Cat. No.: B12405880 Get Quote

An In-depth Technical Guide to Antitumor Agent-
86
A Novel Pyrimidine-2-thione Derivative Targeting the
RAS/PI3K/Akt/JNK Signaling Cascade
For research, scientific, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Antitumor agent-86, a promising pyrimidine-2-thione derivative with

demonstrated antineoplastic properties. The information is compiled from preclinical research

and is intended to inform further investigation and development.

Chemical Structure and Physicochemical Properties
Antitumor agent-86, also referred to as compound 5a in initial studies, is a complex

heterocyclic molecule.[1] Its formal chemical name is 2(1H)-Pyrimidinethione, 5-[4,5-dihydro-5-

(4-hydroxy-3-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]-4-[4-(dimethylamino)phenyl]-3,4-

dihydro-6-methyl-.

Table 1: Physicochemical Properties of Antitumor Agent-86
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Property Value Source

CAS Number 2907704-65-6 [1][2][3]

Molecular Formula C29H31N5O2S [1]

Molecular Weight 513.65 g/mol [1]

SMILES

COC1=CC(C2CC(C3=C(NC(N

C3C4=CC=C(C=C4)N(C)C)=S

)C)=NN2C5=CC=CC=C5)=CC

=C1O

[1]

Appearance Solid (at room temperature) [4]

Solubility Soluble in DMSO [4]

Biological Activity and Mechanism of Action
Antitumor agent-86 exhibits its antineoplastic activity by targeting the RAS/PI3K/Akt/JNK

signaling cascade, a critical pathway often dysregulated in cancer.[1] This pathway plays a

crucial role in cell proliferation, survival, and differentiation.[5][6][7] By inhibiting this cascade,

Antitumor agent-86 induces cancer cell apoptosis and cell cycle arrest.[1]

In Vitro Efficacy
The agent has demonstrated dose-dependent suppression of proliferation across a range of

human cancer cell lines.[1]

Table 2: In Vitro Antiproliferative Activity of Antitumor Agent-86 (IC50 Values)
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Cell Line Cancer Type IC50 (µM)
Incubation
Time

Source

MCF-7 Breast Cancer 2.617 48 hours [1]

MDA-MB-231 Breast Cancer 6.778 48 hours [1]

Caco-2
Colorectal

Cancer
14.8 48 hours [1]

PANC-1
Pancreatic

Cancer
23.58 48 hours [1]

Effects on Cellular Processes
Studies on the MCF-7 breast cancer cell line have revealed the following effects at a

concentration of 2.62 µM after 48 hours of incubation[1]:

Induction of Apoptosis: Morphological changes associated with apoptosis were observed,

including cell rounding, shrinkage, decreased cell number, detachment, and cytoplasmic

condensation.

Cell Cycle Arrest: The agent was found to cause a halt in the cell cycle.

Modulation of Signaling Proteins: A decrease in the levels of phosphorylated RAS (p-RAS)

and phosphorylated JNK (p-JNK) proteins was observed.

Gene Expression Changes: The mRNA transcript levels of PI3K and Akt were decreased,

while the expression of the p21 gene, a cell cycle inhibitor, was up-regulated.

Signaling Pathway
The following diagram illustrates the targeted RAS/PI3K/Akt/JNK signaling pathway and the

points of inhibition by Antitumor agent-86.
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Caption: Targeted RAS/PI3K/Akt/JNK signaling pathway.

Experimental Protocols
The following are summaries of the key experimental methodologies employed in the in-vitro

evaluation of Antitumor agent-86, based on the research by Salem MM, et al. (2022).

Cell Culture and Viability Assay
Cell Lines: MCF-7, MDA-MB-231, Caco-2, and PANC-1 human cancer cell lines were used.

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal

bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

Viability Assay (MTT Assay):
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Cells were seeded in 96-well plates and allowed to adhere overnight.

Cells were treated with varying concentrations of Antitumor agent-86 (0-200 µM) for 48

hours.

MTT reagent was added to each well and incubated to allow for formazan crystal

formation.

The formazan crystals were dissolved in DMSO.

The absorbance was measured at a specific wavelength using a microplate reader to

determine cell viability.

IC50 values were calculated from the dose-response curves.

Apoptosis Analysis
Method: Morphological assessment of apoptosis.

Procedure:

MCF-7 cells were treated with Antitumor agent-86 at its IC50 concentration (2.62 µM) for

48 hours.

Cells were observed under an inverted microscope.

Apoptotic features such as cell rounding, shrinkage, detachment, and cytoplasmic

condensation were documented.

Gene and Protein Expression Analysis
Treatment: MCF-7 cells were treated with Antitumor agent-86 at its IC50 concentration

(2.62 µM) for 48 hours.

Western Blotting (for p-RAS and p-JNK):

Total protein was extracted from treated and untreated cells.

Protein concentration was determined using a BCA assay.
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Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

The membrane was blocked and then incubated with primary antibodies specific for p-

RAS and p-JNK.

After washing, the membrane was incubated with a secondary antibody.

Protein bands were visualized using an appropriate detection system.

Quantitative Real-Time PCR (for PI3K, Akt, and p21):

Total RNA was extracted from treated and untreated cells.

RNA was reverse-transcribed into cDNA.

qRT-PCR was performed using specific primers for PI3K, Akt, p21, and a housekeeping

gene (as a control).

Relative gene expression was calculated using the comparative Ct method.

Experimental Workflow
The following diagram outlines the general workflow for the in-vitro evaluation of Antitumor
agent-86.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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